2-(1H-pyrazol-4-yl)pyridine dihydrochloride
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Overview
Description
2-(1H-pyrazol-4-yl)pyridine dihydrochloride is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both nitrogen-containing rings in its structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)pyridine dihydrochloride typically involves the reaction of 2,4-pyridinedione with hydrazine under acidic conditions . This reaction leads to the formation of the pyrazole ring fused to the pyridine ring. The process can be optimized by adjusting the reaction temperature, solvent, and catalyst to achieve higher yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher throughput. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products[3][3].
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrazole-pyridine compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals[3][3].
Scientific Research Applications
2-(1H-pyrazol-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(1H-pyrazol-4-yl)pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to metal ions, altering their availability and activity. This binding can affect various biochemical pathways, leading to changes in cellular functions . The compound’s ability to participate in redox reactions also plays a role in its mechanism of action, influencing oxidative stress and related processes .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Similar in structure but lacks the dihydrochloride component, affecting its solubility and reactivity.
4-amino-1H-pyrazole: Contains an amino group instead of a pyridine ring, leading to different chemical properties and applications.
2-(1H-pyrazol-4-yl)-1H-benzimidazole: Features a benzimidazole ring, which imparts distinct biological activities compared to the pyridine ring.
Uniqueness
2-(1H-pyrazol-4-yl)pyridine dihydrochloride is unique due to the presence of both pyrazole and pyridine rings, which confer a combination of electronic and steric properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
Properties
CAS No. |
2742657-02-7 |
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Molecular Formula |
C8H9Cl2N3 |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C8H7N3.2ClH/c1-2-4-9-8(3-1)7-5-10-11-6-7;;/h1-6H,(H,10,11);2*1H |
InChI Key |
SYGZJFQCVIFRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNN=C2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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